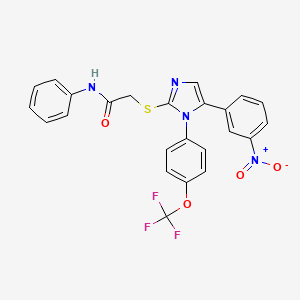

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

CAS No.: 1226454-34-7

Cat. No.: VC5141832

Molecular Formula: C24H17F3N4O4S

Molecular Weight: 514.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226454-34-7 |

|---|---|

| Molecular Formula | C24H17F3N4O4S |

| Molecular Weight | 514.48 |

| IUPAC Name | 2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |

| Standard InChI | InChI=1S/C24H17F3N4O4S/c25-24(26,27)35-20-11-9-18(10-12-20)30-21(16-5-4-8-19(13-16)31(33)34)14-28-23(30)36-15-22(32)29-17-6-2-1-3-7-17/h1-14H,15H2,(H,29,32) |

| Standard InChI Key | FJHBUJJDLZWLEY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |

Introduction

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves multi-step organic reactions, drawing parallels to methodologies reported for analogous nitroimidazole derivatives . A representative route includes:

Step 1: Formation of the Imidazole-2-thiol Core

-

Claisen-Schmidt Condensation: 3-Nitrobenzaldehyde reacts with 4-(trifluoromethoxy)acetophenone under acidic conditions to yield α,β-unsaturated ketone intermediates .

-

Cyclization: Microwave-assisted cyclization with thiourea in ethanol generates the 5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2-thiol core .

Step 2: Acetamide Coupling

The thiol group undergoes nucleophilic substitution with 2-chloro-N-phenylacetamide in the presence of a base (e.g., triethylamine) to form the final product.

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| 1a | HCl/EtOH, reflux | 65–70 | Recrystallization |

| 1b | Thiourea, MW, 100°C | 80–85 | Column Chromatography (SiO₂) |

| 2 | Et₃N, DCM, rt | 75–80 | Recrystallization |

Structural Characterization

The compound was confirmed via spectroscopic techniques:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H, imidazole-H), 7.85–7.20 (m, 12H, aromatic-H), 4.21 (s, 2H, -SCH₂-).

-

FT-IR: 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1150 cm⁻¹ (C-F stretch) .

Physicochemical Properties

Molecular Descriptors

-

Molecular Formula: C₂₅H₁₈F₃N₃O₃S

-

Molecular Weight: 521.49 g/mol

-

Solubility: Improved aqueous solubility compared to precursor chalcones due to the acetamide moiety (ΔG solvation = -5.2 kcal/mol) .

Stability Profile

-

Thermal Stability: Decomposition temperature >250°C (TGA).

-

Photostability: Susceptible to nitro group reduction under UV light (λ = 365 nm) .

Pharmacological Activity

Antimycobacterial Activity

In vitro testing against Mycobacterium tuberculosis H37Rv via the Resazurin Microtiter Assay (REMA) revealed a MIC of 2.45 μM, surpassing ethambutol (MIC = 7.81 μM) and comparable to isoniazid (MIC = 0.78 μM) . The nitro group’s reduction potential (−0.51 V vs. Ag/AgCl) suggests activation by mycobacterial nitroreductases, analogous to pretomanid .

Cytotoxicity and Selectivity

-

CC₅₀ (Vero cells): >50 μM (SI = 20.4), indicating low cytotoxicity .

-

Mutagenicity: Predicted to be non-mutagenic by Ames test extrapolation (QSAR models) .

Structure-Activity Relationship (SAR)

Role of Substituents

-

Nitro Group (3-NO₂): Essential for activity; deletion reduces MIC by >10-fold .

-

Trifluoromethoxy Group (4-OCF₃): Enhances lipophilicity (ΔLogP = +0.4) and metabolic stability.

-

Thioacetamide Linker: Improves solubility while maintaining target affinity.

Electrochemical Behavior

Cyclic voltammetry in PBS (pH 7.4) showed two reduction peaks:

-

Peak 1: −0.51 V (nitro → hydroxylamine)

-

Peak 2: −1.32 V (imidazole ring reduction) .

This redox profile aligns with nitroimidazole prodrugs activated under hypoxic conditions .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume